Dihexadecyl dodecanedioate
Description
Dihexadecyl dodecanedioate is a diester compound derived from dodecanedioic acid (HOOC-(CH₂)₁₀-COOH) esterified with two hexadecyl (C₁₆H₃₃) alcohol groups. Its molecular formula is C₄₄H₈₄O₄, with a calculated molecular weight of ~676 g/mol. The compound is characterized by its long hydrophobic alkyl chains, which enhance its thermal stability and solubility in non-polar solvents. Industrially, it is produced by companies like BuGuCh & Partners, which specialize in high-value chemicals .
Key properties and applications include:
Properties
CAS No. |
42234-04-8 |
|---|---|
Molecular Formula |
C44H86O4 |
Molecular Weight |
679.1 g/mol |
IUPAC Name |
dihexadecyl dodecanedioate |
InChI |
InChI=1S/C44H86O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-33-37-41-47-43(45)39-35-31-27-23-24-28-32-36-40-44(46)48-42-38-34-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI Key |
RCNQFTSPHJETIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of byproducts. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and hexadecanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.
Major Products Formed
Hydrolysis: Dodecanedioic acid and hexadecanol.
Transesterification: A different ester and the original alcohol (hexadecanol).
Scientific Research Applications
Dihexadecyl dodecanedioate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules and can be used in the study of esterification and hydrolysis reactions .
Biology
In biological research, this compound is used in the formulation of niosomes, which are non-ionic surfactant vesicles. Niosomes are used as drug delivery systems to encapsulate both hydrophobic and hydrophilic drugs, enhancing their bioavailability and stability .
Medicine
In medicine, this compound-based niosomes are explored for their potential in targeted drug delivery. These niosomes can improve the therapeutic efficacy of drugs by ensuring controlled release and reducing toxicity .
Industry
In the industrial sector, this compound is used as a plasticizer and lubricant. It enhances the flexibility and durability of polymers and reduces friction in mechanical systems .
Mechanism of Action
The mechanism of action of dihexadecyl dodecanedioate in drug delivery systems involves the encapsulation of drugs within niosomes. These niosomes protect the drug from degradation and facilitate its controlled release at the target site. The molecular targets and pathways involved depend on the specific drug encapsulated within the niosomes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares dihexadecyl dodecanedioate with structurally analogous diesters:
Key Observations :
- Molecular Weight : Longer alkyl chains (e.g., C₁₆ in dihexadecyl) increase molecular weight compared to shorter-chain analogs like dihexyldecyl sebacate (C₁₀ diacid + C₁₀/C₆ chains). Dioctyldodecyl dodecanedioate’s higher MW (791.36 g/mol) suggests mixed or branched alkyl groups .
- Thermal Stability : Linear chains (dihexadecyl) improve melting points vs. branched analogs (diisocetyl). Dioctyldodecyl’s high boiling point (668°C) reflects its complex alkyl structure .
Functional Differences
- Surfactant Efficiency : this compound’s C₁₆ chains enhance micelle formation in aqueous solutions, similar to dihexadecyl gemini phosphate surfactants . In contrast, diisocetyl’s branching reduces surface adsorption efficiency but improves solubility in oils .
- Plasticizer Performance : Linear diesters (e.g., dihexadecyl) provide better polymer flexibility than branched variants, which may compromise mechanical strength due to irregular packing .
Industrial Relevance
- Cosmetics : The compound’s hydrophobicity and stability make it suitable for moisturizers and sunscreens, akin to dimethyl dodecanedioate’s role in fragrances .
- Materials Science : Its high thermal resistance aligns with trends in bio-based lubricants and polymer additives, driven by sustainability demands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
